molecular formula C15H18ClN3OS B15113795 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B15113795
M. Wt: 323.8 g/mol
InChI Key: NORYVRYVRVVRLQ-UHFFFAOYSA-N
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Description

2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a chlorothiophene group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine intermediate can be synthesized through the reaction of 5-chlorothiophene-2-carbaldehyde with piperidine under reductive amination conditions. The pyrimidine intermediate is prepared by reacting 2-chloro-5-methylpyrimidine with an appropriate nucleophile.

The final step involves the coupling of the piperidine and pyrimidine intermediates under basic conditions to form the desired compound. Common reagents used in these reactions include sodium hydride, potassium carbonate, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of a leaving group with a nucleophile.

Scientific Research Applications

2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic Acid)
  • **2-(5-chlorothiophen-2-yl)-N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]acetamide
  • **{1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Uniqueness

Compared to similar compounds, 2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C15H18ClN3OS

Molecular Weight

323.8 g/mol

IUPAC Name

2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine

InChI

InChI=1S/C15H18ClN3OS/c1-11-8-17-15(18-9-11)20-12-4-6-19(7-5-12)10-13-2-3-14(16)21-13/h2-3,8-9,12H,4-7,10H2,1H3

InChI Key

NORYVRYVRVVRLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)Cl

Origin of Product

United States

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